molecular formula C22H26N2O3S B11374182 N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11374182
M. Wt: 398.5 g/mol
InChI Key: XVYSQQFSBGWYEW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, an ethyl group, and a dibenzo thiazinyl moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid. This intermediate can be synthesized through the reaction of 9-ethyl-6H-dibenzo[c,e][1,2]thiazine with acetic anhydride under controlled conditions. The resulting acetic acid derivative is then reacted with cyclohexylamine to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinyl moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles employed.

Scientific Research Applications

N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-cyclohexyl-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C22H26N2O3S/c1-2-16-12-13-20-19(14-16)18-10-6-7-11-21(18)28(26,27)24(20)15-22(25)23-17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3,(H,23,25)

InChI Key

XVYSQQFSBGWYEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4CCCCC4

Origin of Product

United States

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